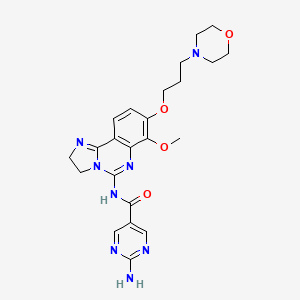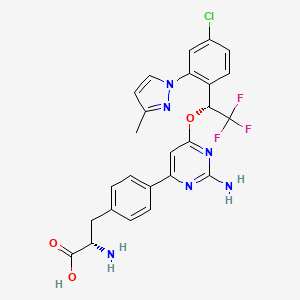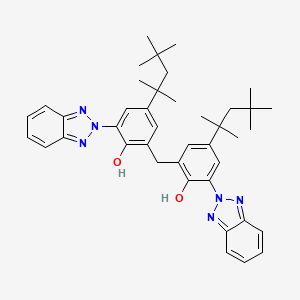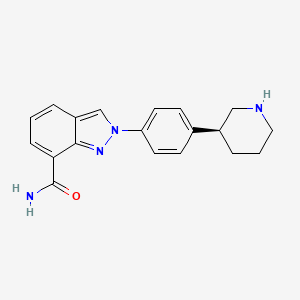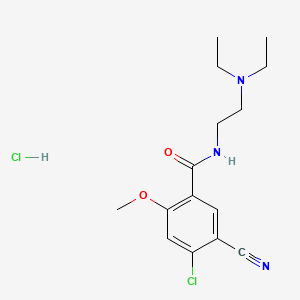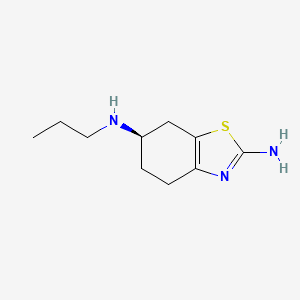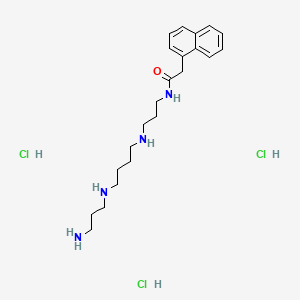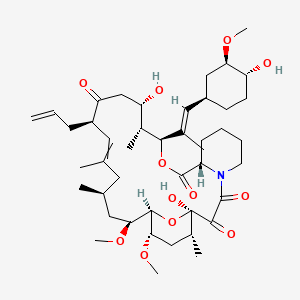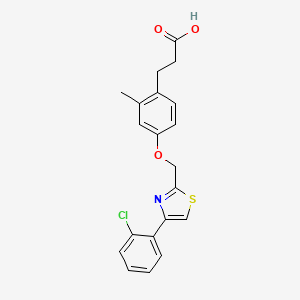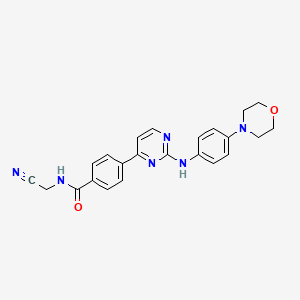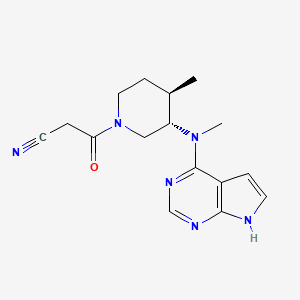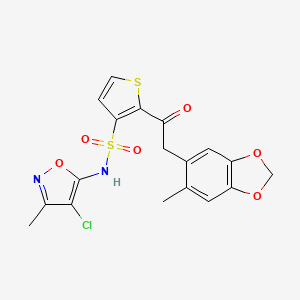
Sitaxentan
概述
描述
西塔西坦是一种主要用于治疗肺动脉高压的药物。它属于一类被称为内皮素受体拮抗剂的药物。西塔西坦在被辉瑞公司于2008年2月收购之前,由恩赛维制药公司以商品名Thelin销售。 2010年,辉瑞公司自愿从市场上撤下了西塔西坦,因为担心其肝毒性 .
作用机制
西塔西坦是内皮素-1在内皮素-A和内皮素-B受体上的竞争性拮抗剂。在正常情况下,内皮素-1与这些受体的结合会导致肺血管收缩。通过阻断这种相互作用,西塔西坦降低了肺血管阻力。 与内皮素-B受体相比,西塔西坦对内皮素-A受体具有更高的亲和力,使其具有高度选择性 .
类似化合物:
波生坦: 另一种用于治疗肺动脉高压的内皮素受体拮抗剂。与西塔西坦不同,波生坦是非选择性内皮素受体拮抗剂。
安布生坦: 一种选择性内皮素-A受体拮抗剂,其作用机制与西塔西坦类似,但安全性不同。
比较:
选择性: 西塔西坦对内皮素-A受体具有高度选择性,而波生坦是非选择性的。
安全性: 西塔西坦因其肝毒性问题而被从市场上撤回,而波生坦和安布生坦具有不同的安全性。
西塔西坦对内皮素-A受体的独特选择性和其最初在治疗肺动脉高压方面的希望,突出了其重要性,尽管由于安全问题最终从市场上撤回。
安全和危害
生化分析
Biochemical Properties
Sitaxsentan plays a crucial role in biochemical reactions by acting as a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. It has a higher affinity for ET-A receptors compared to ET-B receptors . By blocking the binding of endothelin-1 to these receptors, Sitaxsentan prevents the vasoconstrictive and proliferative effects of endothelin-1 on pulmonary vascular smooth muscle cells . This interaction is essential in reducing pulmonary vascular resistance and improving blood flow in patients with PAH .
Cellular Effects
Sitaxsentan exerts significant effects on various types of cells and cellular processes. In pulmonary vascular smooth muscle cells, Sitaxsentan inhibits vasoconstriction and cellular proliferation by blocking the endothelin-1 mediated signaling pathways . This leads to a reduction in pulmonary vascular resistance and alleviation of PAH symptoms . Additionally, Sitaxsentan influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of endothelin receptors . These effects contribute to the overall therapeutic benefits of Sitaxsentan in managing PAH .
Molecular Mechanism
The molecular mechanism of Sitaxsentan involves its competitive antagonism of endothelin-1 at the ET-A and ET-B receptors . Under normal conditions, endothelin-1 binding to these receptors causes pulmonary vasoconstriction and cellular proliferation . By blocking this interaction, Sitaxsentan decreases pulmonary vascular resistance and prevents the deleterious effects of endothelin-1 . Sitaxsentan has a higher affinity for ET-A receptors, which are primarily responsible for vasoconstriction, compared to ET-B receptors . This selective antagonism allows Sitaxsentan to effectively reduce pulmonary vascular resistance while minimizing potential side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sitaxsentan have been observed to change over time. Sitaxsentan exhibits a half-life of approximately 10 hours, indicating its stability and sustained activity in the body . Studies have shown that Sitaxsentan maintains its efficacy in reducing pulmonary vascular resistance and improving exercise capacity over extended periods . Long-term use of Sitaxsentan has been associated with hepatotoxicity, leading to its withdrawal from the market . This highlights the importance of monitoring liver function during Sitaxsentan therapy .
Dosage Effects in Animal Models
In animal models, the effects of Sitaxsentan vary with different dosages. Studies have demonstrated that Sitaxsentan effectively reduces pulmonary vascular resistance and improves exercise capacity in a dose-dependent manner . Higher doses of Sitaxsentan have been associated with increased risk of hepatotoxicity and other adverse effects . It is crucial to determine the optimal dosage of Sitaxsentan to maximize its therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Sitaxsentan is primarily metabolized in the liver through the cytochrome P450 enzymes CYP2C9 and CYP3A4 . The metabolites of Sitaxsentan are excreted via the renal and fecal routes . The hepatic metabolism of Sitaxsentan plays a significant role in its pharmacokinetics and overall efficacy . Understanding the metabolic pathways of Sitaxsentan is essential for optimizing its dosing regimen and minimizing potential drug interactions .
Transport and Distribution
Sitaxsentan is transported and distributed within cells and tissues through various mechanisms. It exhibits high protein binding (>99%), which influences its distribution and bioavailability . Sitaxsentan is absorbed efficiently, with a bioavailability ranging from 70% to 100% . The transport and distribution of Sitaxsentan are crucial for its therapeutic effects, as it needs to reach the target tissues and receptors to exert its action .
Subcellular Localization
The subcellular localization of Sitaxsentan is primarily determined by its interaction with endothelin receptors on the cell surface . Sitaxsentan binds to the ET-A and ET-B receptors, which are predominantly located on pulmonary vascular smooth muscle cells . This localization is essential for its inhibitory effects on endothelin-1 mediated vasoconstriction and cellular proliferation . Understanding the subcellular localization of Sitaxsentan provides insights into its mechanism of action and therapeutic potential .
准备方法
合成路线和反应条件: 西塔西坦的合成涉及多个步骤,从核心结构的制备开始,其中包括一个噻吩环。关键步骤包括:
- 噻吩环的形成。
- 磺酰胺基团的引入。
- 异恶唑环的连接。
- 最终的偶联反应以完成分子。
工业生产方法: 西塔西坦的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和有效性 .
化学反应分析
反应类型: 西塔西坦经历各种化学反应,包括:
氧化: 西塔西坦在特定条件下可以被氧化,导致形成亚砜和砜。
还原: 还原反应可以将西塔西坦转化为其相应的胺类。
取代: 西塔西坦可以发生取代反应,特别是在磺酰胺基团上。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及亲核试剂,如胺类和硫醇类。
主要产物:
氧化: 亚砜和砜。
还原: 胺类。
科学研究应用
西塔西坦已被广泛研究用于其在各个领域的应用:
化学: 用作模型化合物来研究内皮素受体拮抗剂的行为。
生物学: 研究其对涉及内皮素受体的细胞信号通路的影响。
医学: 主要用于治疗肺动脉高压。它还被探索用于治疗其他心血管疾病的潜力。
相似化合物的比较
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to this compound but with a different safety profile.
Comparison:
Selectivity: this compound is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: this compound was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of this compound in clinical trials was comparable to that of bosentan, but the hepatotoxicity of this compound outweighed its benefits .
This compound’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
属性
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
| Record name | Sitaxentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitaxentan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitaxentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06268 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sitaxentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SITAXENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sitaxentan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
